Cas no 476482-05-0 (7-(2-chlorophenyl)methyl-8-{(furan-2-yl)methylamino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

7-(2-chlorophenyl)methyl-8-{(furan-2-yl)methylamino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties
Names and Identifiers
-
- <br>7-(2-Chlorobenzyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H )-dione
- 7-(2-chlorophenyl)methyl-8-{(furan-2-yl)methylamino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- BDBM87445
- SMR000288839
- 7-(2-chlorobenzyl)-8-[(furan-2-ylmethyl)amino]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
- 7-(2-Chlorobenzyl)-8-((2-furylmethyl)amino)-3-ME-3,7-dihydro-1H-purine-2,6-dione
- AKOS005692577
- AB00590700-02
- CCG-22362
- AKOS000723533
- F1342-0046
- CHEMBL1498082
- 7-(2-chlorobenzyl)-8-(2-furfurylamino)-3-methyl-xanthine
- 7-[(2-chlorophenyl)methyl]-8-(2-furanylmethylamino)-3-methylpurine-2,6-dione
- 7-[(2-chlorophenyl)methyl]-8-(furan-2-ylmethylamino)-3-methyl-purine-2,6-dione
- 7-[(2-chlorophenyl)methyl]-8-{[(furan-2-yl)methyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 648-577-3
- 7-(2-chlorobenzyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- HMS2773J19
- 7-[(2-chlorophenyl)methyl]-8-(furan-2-ylmethylamino)-3-methylpurine-2,6-dione
- cid_1081556
- 476482-05-0
- MLS000707374
- 7-(2-chlorobenzyl)-8-[(2-furylmethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- STL039052
-
- Inchi: InChI=1S/C18H16ClN5O3/c1-23-15-14(16(25)22-18(23)26)24(10-11-5-2-3-7-13(11)19)17(21-15)20-9-12-6-4-8-27-12/h2-8H,9-10H2,1H3,(H,20,21)(H,22,25,26)
- InChI Key: YGEQRNDWXFPOGJ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 385.0941671Da
- Monoisotopic Mass: 385.0941671Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 579
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 92.4Ų
7-(2-chlorophenyl)methyl-8-{(furan-2-yl)methylamino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1342-0046-5μmol |
7-[(2-chlorophenyl)methyl]-8-{[(furan-2-yl)methyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476482-05-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1342-0046-10mg |
7-[(2-chlorophenyl)methyl]-8-{[(furan-2-yl)methyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476482-05-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1342-0046-1mg |
7-[(2-chlorophenyl)methyl]-8-{[(furan-2-yl)methyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476482-05-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1342-0046-30mg |
7-[(2-chlorophenyl)methyl]-8-{[(furan-2-yl)methyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476482-05-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1342-0046-20mg |
7-[(2-chlorophenyl)methyl]-8-{[(furan-2-yl)methyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476482-05-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1342-0046-2mg |
7-[(2-chlorophenyl)methyl]-8-{[(furan-2-yl)methyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476482-05-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1342-0046-3mg |
7-[(2-chlorophenyl)methyl]-8-{[(furan-2-yl)methyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476482-05-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1342-0046-20μmol |
7-[(2-chlorophenyl)methyl]-8-{[(furan-2-yl)methyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476482-05-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1342-0046-10μmol |
7-[(2-chlorophenyl)methyl]-8-{[(furan-2-yl)methyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476482-05-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1342-0046-5mg |
7-[(2-chlorophenyl)methyl]-8-{[(furan-2-yl)methyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476482-05-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
7-(2-chlorophenyl)methyl-8-{(furan-2-yl)methylamino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Additional information on 7-(2-chlorophenyl)methyl-8-{(furan-2-yl)methylamino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Comprehensive Analysis of 7-(2-chlorophenyl)methyl-8-{(furan-2-yl)methylamino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 476482-05-0)
The compound 7-(2-chlorophenyl)methyl-8-{(furan-2-yl)methylamino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, identified by CAS 476482-05-0, represents a structurally intricate purine derivative with significant potential in pharmaceutical research. Its unique molecular architecture, featuring a chlorophenyl group and a furan-2-yl moiety, has garnered attention for its possible applications in drug discovery and development. Researchers are particularly interested in its role as a potential modulator of biological pathways, given its structural resemblance to naturally occurring purines.
In recent years, the scientific community has shown increasing interest in purine derivatives due to their diverse pharmacological properties. The compound 7-(2-chlorophenyl)methyl-8-{(furan-2-yl)methylamino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out for its potential in addressing current challenges in medicinal chemistry. Its heterocyclic framework and substituent groups make it a promising candidate for further investigation in areas such as enzyme inhibition and receptor binding studies.
The synthesis of CAS 476482-05-0 involves sophisticated organic chemistry techniques, requiring precise control of reaction conditions to achieve optimal yields. Modern synthetic approaches emphasize green chemistry principles, aligning with the growing demand for sustainable pharmaceutical production. This aspect makes the compound particularly relevant in today's research landscape, where environmental considerations are paramount.
From a structural perspective, the presence of both chlorophenyl and furan-2-yl groups in 7-(2-chlorophenyl)methyl-8-{(furan-2-yl)methylamino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione offers interesting possibilities for molecular interactions. These features may contribute to enhanced binding affinity and selectivity, making the compound valuable for structure-activity relationship studies. Researchers are particularly interested in how these structural elements influence the compound's physicochemical properties and biological activity.
Current research trends indicate growing interest in purine-based compounds for their potential therapeutic applications. The compound CAS 476482-05-0 fits well within this context, with preliminary studies suggesting possible applications in various pharmacological areas. However, it's important to note that extensive clinical research would be required to validate any potential therapeutic uses.
The analytical characterization of 7-(2-chlorophenyl)methyl-8-{(furan-2-yl)methylamino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide crucial insights into the compound's molecular structure and purity, essential for quality control in research applications. The development of robust analytical methods for this compound remains an active area of investigation.
In the context of drug discovery, the purine scaffold of CAS 476482-05-0 offers numerous opportunities for structural modification. Medicinal chemists are exploring various derivatives to optimize pharmacological properties while maintaining favorable safety profiles. This approach aligns with current strategies in personalized medicine and targeted drug development.
The stability and formulation considerations for 7-(2-chlorophenyl)methyl-8-{(furan-2-yl)methylamino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione present interesting challenges for pharmaceutical scientists. Recent advances in drug delivery systems may offer solutions to potential solubility or bioavailability issues associated with this compound. These aspects are particularly relevant given the current focus on improving drug-like properties of investigational compounds.
From a regulatory perspective, compounds like CAS 476482-05-0 require thorough evaluation to ensure compliance with international standards for research chemicals. The scientific community emphasizes rigorous testing protocols and transparent reporting of findings related to such specialized compounds. This approach supports the responsible advancement of chemical research while maintaining high ethical standards.
Future research directions for 7-(2-chlorophenyl)methyl-8-{(furan-2-yl)methylamino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may include computational modeling studies to predict its interactions with biological targets. The integration of artificial intelligence in drug discovery could accelerate the understanding of this compound's potential applications, reflecting current trends in pharmaceutical research methodologies.
The commercial availability of CAS 476482-05-0 through specialized chemical suppliers facilitates ongoing research efforts. However, researchers must ensure proper handling and documentation in accordance with institutional guidelines and local regulations. The compound's classification as a research chemical underscores the importance of conducting studies in appropriate laboratory settings.
In summary, 7-(2-chlorophenyl)methyl-8-{(furan-2-yl)methylamino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents an intriguing subject for scientific investigation. Its complex structure and potential biological relevance make it a compound of significant interest in contemporary medicinal chemistry research. As with all specialized research chemicals, continued study under controlled conditions will be essential to fully understand its properties and possible applications.
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